Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring fused with a pyridine ring, substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reaction: The thiophene and pyridine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
- Ethyl 2-(6-Chloropyridin-3-yl)thiophene-3-carboxylate
- Ethyl 5-(6-Bromopyridin-3-yl)thiophene-2-carboxylate
- Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate
Comparison: Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and biological activity. Compared to its bromine or methyl-substituted analogs, the chlorine-substituted compound may exhibit different binding affinities and selectivities towards molecular targets .
Biological Activity
Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications.
Overview of the Compound
This compound features a thiophene ring fused with a chlorinated pyridine, which enhances its reactivity and biological activity. The presence of the chlorine atom on the pyridine ring is significant as it can influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which combines sulfur with an α-methylene carbonyl compound and an α-cyano ester.
- Pyridine Ring Formation : Methods like Hantzsch pyridine synthesis are employed, involving β-ketoesters, aldehydes, and ammonia.
- Coupling Reaction : The final step involves a palladium-catalyzed cross-coupling reaction to combine the thiophene and pyridine rings.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit certain enzymes involved in inflammatory pathways and may activate signaling pathways that modulate cellular functions. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. It binds to specific enzymes, inhibiting their activity and exerting antimicrobial effects against various pathogens. Studies have demonstrated that compounds with similar structures often show enhanced antibacterial and antifungal activities.
Anti-inflammatory Activity
Research indicates that this compound possesses significant anti-inflammatory effects. It has been found to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. This suggests its potential use in treating inflammatory diseases .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It acts as a potent inhibitor of Murine Double Minute 2 (MDM2), a protein that regulates tumor suppressor p53. In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 2-(6-Chloropyridin-3-yl)thiophene-3-carboxylate | Structure | Moderate antimicrobial activity |
Ethyl 5-(6-Bromopyridin-3-yl)thiophene-2-carboxylate | Structure | Lower COX inhibition compared to this compound |
Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate | Structure | Enhanced anticancer activity due to structural modifications |
The table illustrates how variations in substituents on the pyridine ring can significantly alter the biological activities of related compounds.
Case Studies
- Inhibition of COX Enzymes : In a study comparing various derivatives, this compound showed superior inhibition of COX-2 over COX-1, indicating its potential as a selective anti-inflammatory agent .
- MDM2 Inhibition : A series of experiments demonstrated that this compound effectively inhibits MDM2, leading to increased levels of p53 and subsequent tumor suppression in xenograft models .
Properties
IUPAC Name |
ethyl 5-(6-chloropyridin-3-yl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-5-4-9(17-10)8-3-6-11(13)14-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHFLLZAAGUVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216091 | |
Record name | Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-71-8 | |
Record name | Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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